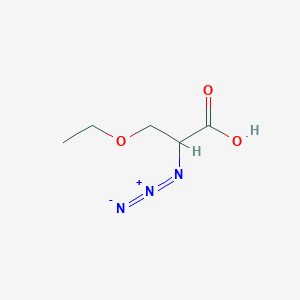

2-Azido-3-ethoxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

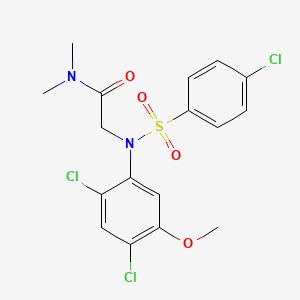

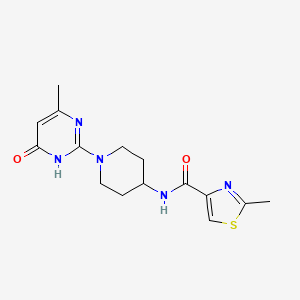

2-Azido-3-ethoxypropanoic acid is a chemical compound with the molecular formula C5H9N3O3 . It contains an azide moiety and a carboxylic acid group. The azide group can undergo copper-catalyzed Click Chemistry reactions with alkyne groups. The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds .

Molecular Structure Analysis

The molecular structure of this compound consists of five carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms . The exact mass of the molecule is 131.03309103 g/mol .

Wissenschaftliche Forschungsanwendungen

Peptide Modification

The cycloaddition of azides to alkynes, a reaction facilitated by copper(I) catalysis, is a cornerstone in the synthesis of [1,2,3]-triazoles, a process extensively used in peptide modification. The study by Tornøe, Christensen, and Meldal (2002) illustrates this by detailing a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, yielding 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method's compatibility with solid-phase peptide synthesis highlights its utility in generating diversely substituted peptides, emphasizing the broad applicability of azido compounds in biochemical research (Tornøe, Christensen, & Meldal, 2002).

Luminescence Sensitization

Azido compounds, such as those designed with azido molecules like 2-methoxy benzoic acid tris-(2-methoxybenzoyl)hydrazide, have been utilized to sensitize terbium luminescence through three-photon excitation. This application, as demonstrated by Law et al. (2007), showcases the potential of azido derivatives in developing advanced luminescent materials. Such materials have implications for optoelectronics and bioimaging, where the precise control of photophysical properties is crucial (Law et al., 2007).

Zwitterionic Compound Synthesis

The synthesis of zwitterionic compounds via the novel rearrangement of 3-oxobutanoic acid thioanilide derivatives, as explored by Zaleska et al. (2002), highlights another facet of azido compound applications. Their work on 2-anilino-2-ethoxy-3-oxothiobutanoic acid demonstrates the versatility of azido derivatives in synthesizing zwitterionic structures, which have significant implications in medicinal chemistry and drug design (Zaleska et al., 2002).

Amino Sugar Derivatives

The study by Tsuchiya, Suo, and Umezawa (1970) on the preparation of methyl 3-azido-3-deoxy-α and β-D-xylopyranoside, and its derivatives, underscores the role of azido compounds in synthesizing amino sugar derivatives. These derivatives have potential applications in developing new antibiotics and anticancer agents, showcasing the importance of azido compounds in therapeutic agent development (Tsuchiya, Suo, & Umezawa, 1970).

Thermoresponsive Polymers

Azido end-functionalized poly(N-isopropylacrylamide) (PNIPAM), synthesized through the 'click' reaction of azido groups with acetylene derivatives, demonstrates azido compounds' utility in creating thermoresponsive materials. Narumi et al. (2008) showcased how the modification of PNIPAM end-groups can adjust the lower critical solution temperature (LCST), illustrating the potential of azido derivatives in designing smart materials for biomedical applications (Narumi et al., 2008).

Wirkmechanismus

Target of Action

Azides are known to be versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of rna . Therefore, it can be inferred that 2-Azido-3-ethoxypropanoic acid may interact with RNA molecules in the cell.

Mode of Action

Azides, in general, are known to participate in various chemical reactions, including intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions can lead to the synthesis of various heterocyclic compounds .

Biochemical Pathways

Given that azides are used for the functionalization of rna , it can be speculated that this compound may influence RNA-related biochemical pathways.

Eigenschaften

IUPAC Name |

2-azido-3-ethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONIIIBKMYIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)

![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)

![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)

![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)

![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)